molecular formula C15H17N3O4 B104980 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one CAS No. 503615-03-0

3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

Cat. No. B104980
M. Wt: 303.31 g/mol
InChI Key: LBFAEOWNWSDWRZ-UHFFFAOYSA-N
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Description

3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one is a compound of interest due to its role as an intermediate in the synthesis of various biologically active compounds. It has been identified as a significant precursor in the creation of small molecule inhibitors, which are crucial in the study of anticancer drugs .

Synthesis Analysis

The synthesis of 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one involves a multi-step process starting from cyclopentanone oxime and 1-fluoro-4-nitrobenzene. The process includes rearrangement, condensation, and nucleophilic substitution reactions. The overall yield of the synthesis was not specified in the provided data, but the importance of the intermediate cyclopentanone oxime was highlighted . Another related compound, 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, was synthesized in nine steps with an overall yield of 36%, indicating the complexity and challenge of synthesizing such molecules .

Molecular Structure Analysis

X-ray powder diffraction data for 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one has been reported, providing insights into its molecular structure. The compound crystallizes in the P21 space group with a unit cell volume of 1483.08 Å^3 and no detectable impurities . This structural information is crucial for understanding the physical properties and reactivity of the compound.

Chemical Reactions Analysis

The compound can be used to synthesize various derivatives with potential biological activities. For instance, derivatives such as 1-(4-methoxyphenyl)-6-(4-(2-methyl-1(2-oxopiperidin-1-yl)propan-2-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide have been mentioned, showcasing the versatility of the core structure in medicinal chemistry . Additionally, the recyclization of morpholinium tetrahydropyridine thiolates to form thiophenes indicates the reactivity of similar morpholine-containing compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one can be inferred from its molecular structure and synthesis. The X-ray diffraction data provides the density of the compound as 1.358 g cm^-3, which is useful for the characterization of the material . The purity of the synthesized compound is also of high importance, as no detectable impurities were observed in the diffraction data, suggesting a high-quality synthesis process .

Scientific Research Applications

Morpholino Oligos: Gene Function Studies

Morpholino oligos , a derivative closely related to 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, have been extensively utilized in gene function studies across various model organisms, including sea urchin, zebrafish, and frogs. These compounds are recognized for their capability to inhibit gene function in embryos, offering a relatively simple and rapid method to study gene function, especially when employed with meticulous controls (Heasman, 2002).

Pharmacological Profile of Morpholine Derivatives

Morpholine derivatives , including 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, exhibit a broad spectrum of pharmacological activities. Recent studies have highlighted the diverse pharmacological profiles of these compounds, indicating their potential in drug development for various therapeutic applications (Asif & Imran, 2019).

Role in Antioxidant Activity Analysis

Morpholine compounds have also been implicated in studies focused on antioxidant activity . A comprehensive review of the analytical methods used to determine antioxidant activity underscores the importance of morpholine derivatives in understanding the chemical basis of antioxidant properties in various fields, ranging from food engineering to medicine and pharmacy (Munteanu & Apetrei, 2021).

Involvement in Photocatalytic Degradation Studies

Studies on the photocatalytic degradation of pollutants like pyridine and morpholine have revealed the intricate pathways involved in the degradation process. These studies not only help in identifying by-products of photocatalytic degradation but also contribute to understanding the mechanisms at play in environmental pollutant management (Pichat, 1997).

Safety And Hazards

The compound has been classified with the signal word 'Warning’ . The hazard statements associated with it are H315, H319, and H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-morpholin-4-yl-1-(4-nitrophenyl)-2,3-dihydropyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c19-15-14(16-8-10-22-11-9-16)2-1-7-17(15)12-3-5-13(6-4-12)18(20)21/h2-6H,1,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFAEOWNWSDWRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C(=C1)N2CCOCC2)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90620357
Record name 3-(Morpholin-4-yl)-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

CAS RN

503615-03-0
Record name 3-(Morpholin-4-yl)-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Morpholinyl)-1-(4-nitrophenyl)-5,6-dihydro-2(1H)-pyridinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
ZP Liu, HL Yang, RG Hou, ES Li… - Main Group …, 2019 - content.iospress.com
The new heterocycles compound 3-morpholino-1-(4-(2-oxopiperidin-1-yl) phenyl)-5, 6-dihydropyridin-2 (1H)-one (1), designed using 1-(4-nitrophenyl) piperidin-2-one (2) as start …
Number of citations: 1 content.iospress.com
XJ Liu, J Liu, J You - LATIN AMERICAN JOURNAL OF …, 2022 - latamjpharm.org
The new heterocycles compound ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl) phenyl)-4, 5, 6, 7-tetrahydro-1H-pyrazolo [3, 4-c] pyridine-3-carboxylate (1), designed using …
Number of citations: 0 www.latamjpharm.org
Y Wang, X Sun, D Yang, Z Guo, X Fan, M Nie… - Bioorganic & Medicinal …, 2016 - Elsevier
Four series of novel and potent FXa inhibitors possessing the 1,2,4-triazole moiety and pyrrole moiety as P2 binding element and dihydroimidazole/tetrahydropyrimidine groups as P4 …
Number of citations: 11 www.sciencedirect.com
J Jiang, Y Ji - Synthetic Communications, 2013 - Taylor & Francis
An alternate approach to apixaban was described. The synthesis features a novel and cost-effective synthetic strategy to construct a key N-phenylvalerolactam intermediate 4 from 4-…
Number of citations: 30 www.tandfonline.com
王鹏, 林丽红 - 中国现代应用药学, 2019 - zgxdyyyx.ijournals.cn
: 目的改进阿哌沙班的合成工艺. 方法以3-吗啡啉-1-(4-硝基苯基)-5, 6-二氢吡啶-2 (1H)-酮(2) 为起始原料, 经缩合, 氨化和" 一锅法" 还原和环合反应, 得到阿哌沙班(1). 结果中间体和目标化合物…
Number of citations: 0 zgxdyyyx.ijournals.cn

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